![molecular formula C14H18F3NO2 B12361291 (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and two methoxy groups on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor in the presence of visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-[2,5-dimethoxyphenyl]piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine: Lacks the methoxy groups, affecting its reactivity and interactions.
(3S)-3-[2,5-dimethoxy-4-(methyl)phenyl]piperidine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and metabolic stability.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine makes it unique compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18F3NO2 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
NZKYTYHIERLZBG-SECBINFHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1[C@@H]2CCCNC2)OC)C(F)(F)F |
SMILES canónico |
COC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


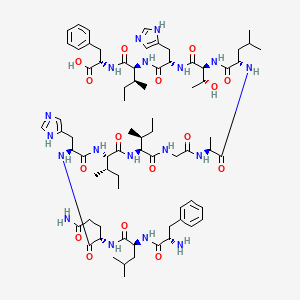
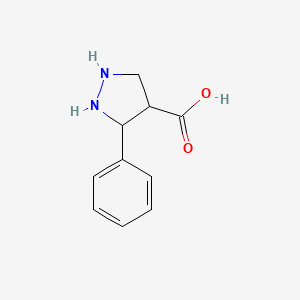
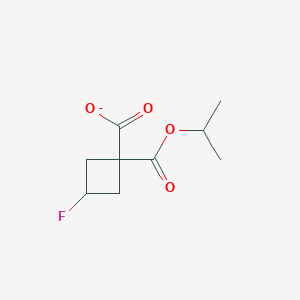
![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
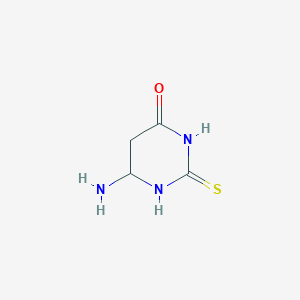
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12361266.png)
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
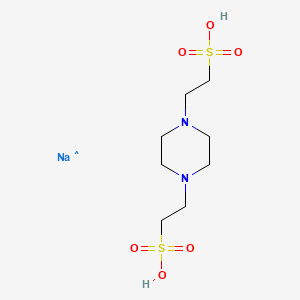


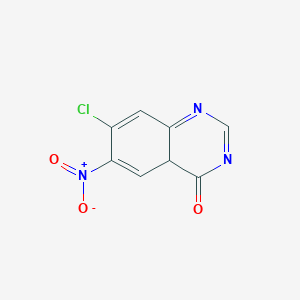
![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)
